molecular formula C6H13Br2N3 B560202 (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Cat. No.: B560202
M. Wt: 287.00 g/mol
InChI Key: RWHNAAABSGVRDT-XRIGFGBMSA-N
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Description

(S)-(+)-α-Methylhistamine dihydrobromide is a chemical compound known for its role as a histamine H3 receptor agonist. It is the less active enantiomer of histamine H3 receptor agonist R-(-)-α-methylhistamine, with significantly lower potency . This compound is often used in scientific research to study the effects of histamine receptors and their role in various physiological processes.

Preparation Methods

The synthesis of (S)-(+)-α-Methylhistamine dihydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, which is then subjected to a series of chemical reactions to introduce the methyl group at the α-position.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrobromide salt form.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

(S)-(+)-α-Methylhistamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-(+)-α-Methylhistamine dihydrobromide has several scientific research applications:

    Chemistry: It is used to study the properties and reactions of histamine receptors.

    Biology: Researchers use it to investigate the role of histamine in various biological processes, including neurotransmission and immune response.

    Medicine: It serves as a tool to understand the pharmacological effects of histamine receptor agonists and their potential therapeutic applications.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting histamine receptors.

Mechanism of Action

The mechanism of action of (S)-(+)-α-Methylhistamine dihydrobromide involves its interaction with histamine H3 receptors. By binding to these receptors, it modulates the release of histamine and other neurotransmitters, influencing various physiological processes. The molecular targets include histamine H3 receptors, and the pathways involved are related to neurotransmitter release and signal transduction .

Comparison with Similar Compounds

(S)-(+)-α-Methylhistamine dihydrobromide is compared with other similar compounds such as:

The uniqueness of (S)-(+)-α-Methylhistamine dihydrobromide lies in its specific stereochemistry and its role as a less active enantiomer, making it valuable for comparative studies in histamine receptor research.

Properties

IUPAC Name

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNAAABSGVRDT-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CN1)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 2
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 3
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 4
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 5
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide
Reactant of Route 6
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

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